molecular formula C9H3F6N B1587282 2,6-Bis(trifluoromethyl)benzonitrile CAS No. 25753-25-7

2,6-Bis(trifluoromethyl)benzonitrile

Cat. No.: B1587282
CAS No.: 25753-25-7
M. Wt: 239.12 g/mol
InChI Key: ANWBHDYEEOSTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H3F6N. It is characterized by the presence of two trifluoromethyl groups attached to a benzonitrile core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Scientific Research Applications

2,6-Bis(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups into a benzonitrile framework. One common method is the reaction of 2,6-dichlorobenzonitrile with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyltrimethylsilane (CF3SiMe3) in the presence of a base such as cesium fluoride (CsF) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(trifluoromethyl)benzonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

    Reduction Reactions: It can be reduced to form corresponding amines or other derivatives under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted benzonitriles, while reduction can produce amines .

Comparison with Similar Compounds

  • 2,4-Bis(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzonitrile
  • 2,6-Difluorobenzonitrile

Uniqueness: 2,6-Bis(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical and physical properties. Compared to similar compounds, it exhibits distinct reactivity patterns and enhanced stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWBHDYEEOSTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371141
Record name 2,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25753-25-7
Record name 2,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 4
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Bis(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.